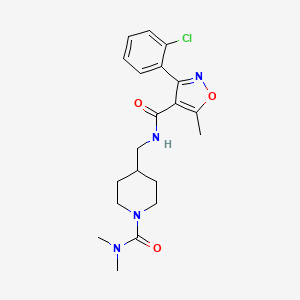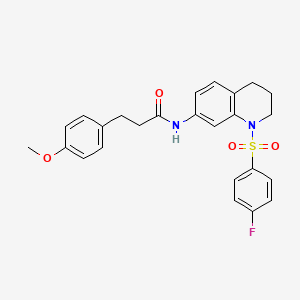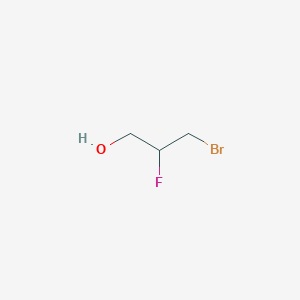![molecular formula C18H12ClF6N3O2 B2548573 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 339016-35-2](/img/structure/B2548573.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a chloro group and a trifluoromethyl group . The molecule also contains an amino group, a cyanomethyl group, and an ethyl benzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as mentioned earlier, is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one other carbon atom . The chloro group is a chlorine atom bonded to a carbon atom . The cyanomethyl group consists of a carbon atom triple-bonded to a nitrogen atom and single-bonded to another carbon atom . The ethyl benzenecarboxylate group consists of a two-carbon chain (ethyl group) attached to a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .Applications De Recherche Scientifique
Chemical Synthesis and Analytical Applications
The study by Vatankhah and Moini (1994) highlights the use of fluorinated ethylchloroformate derivatives, closely related to the compound , in the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters. These derivatives are significant for their strong peaks in both positive and negative chemical ionization gas chromatography/mass spectrometry, offering enhanced sensitivity and specificity in analytical applications (Vatankhah & Moini, 1994).
Material Science and Metal-Organic Frameworks (MOFs)
Das and Mandal (2018) elaborated on the creation of an amine-functionalized autofluorescent and polar three-dimensional metal organic framework (MOF) using a strategic design involving triazine-based dicarboxylate ligands. This MOF demonstrates selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water, showcasing the compound's potential in creating materials with specific chemical sensing abilities (Das & Mandal, 2018).
Advances in Heterocyclic Chemistry
Further contributions to heterocyclic chemistry are evident in research focusing on the synthesis of new materials and molecules. For example, the work of Il'chenko et al. (1981) on the synthesis of fluorine-containing tetrasubstituted pyrimidines from derivatives similar to the specified compound demonstrates the versatility of these chemicals in creating new heterocyclic compounds with potential pharmaceutical and material science applications (Il'chenko et al., 1981).
Propriétés
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N3O2/c19-14-7-12(18(23,24)25)8-27-15(14)28-9-13(4-5-26)30-16(29)10-2-1-3-11(6-10)17(20,21)22/h1-3,6-8,13H,4,9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDLLVHBIQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)




![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)
![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)
